1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one
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Overview
Description
1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized by several methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one involves the activation of the caspase pathway, which leads to apoptosis of cancer cells. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It can also induce apoptosis and cell cycle arrest in cancer cells. In addition, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one in lab experiments include its potential anticancer, anti-inflammatory, and neuroprotective properties. However, the limitations include the variability in yield depending on the synthesis method used and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one. One direction is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in combination with other compounds for the treatment of cancer. Further studies are also needed to fully understand its mechanism of action and to optimize the synthesis method for higher yield.
Synthesis Methods
1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one can be synthesized by several methods, including the condensation reaction of 4-ethoxybenzaldehyde and indole-2,3-dione followed by the addition of allyl bromide and sodium hydroxide. Another method involves the reaction of 4-ethoxybenzaldehyde and indole-2,3-dione with allyl bromide and potassium carbonate in acetonitrile. The yield of the product varies depending on the method used.
Scientific Research Applications
1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
properties
Product Name |
1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one |
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Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C21H21NO4/c1-3-13-22-18-8-6-5-7-17(18)21(25,20(22)24)14-19(23)15-9-11-16(12-10-15)26-4-2/h3,5-12,25H,1,4,13-14H2,2H3 |
InChI Key |
VFQKIFJUGXQKFG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O |
Origin of Product |
United States |
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